1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a benzothieno[3,2-d]pyrimidine-2,4-dione derivative characterized by a fused heterocyclic core structure. This core consists of a benzothiophene ring fused to a pyrimidine-2,4-dione moiety. Key structural features include:
- A 4-ethylphenyl group at position 3, contributing to hydrophobic interactions in biological systems.
The benzothieno[3,2-d]pyrimidine scaffold is distinct from simpler pyrimidine-dione derivatives (e.g., antiviral agents like AZT) due to its extended aromatic system, which may enhance target binding affinity or metabolic stability .
Properties
CAS No. |
893785-85-8 |
|---|---|
Molecular Formula |
C27H24N2O2S |
Molecular Weight |
440.56 |
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C27H24N2O2S/c1-4-19-11-13-21(14-12-19)29-26(30)25-24(22-7-5-6-8-23(22)32-25)28(27(29)31)16-20-15-17(2)9-10-18(20)3/h5-15H,4,16H2,1-3H3 |
InChI Key |
XAWVMWOGDNFNGI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=C(C=CC(=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a member of the benzothienopyrimidine class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C25H24N2O2S
- Molecular Weight : 440.53 g/mol
- IUPAC Name : 1-(2,5-dimethylbenzyl)-3-(4-ethylphenyl)benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cell proliferation and survival pathways. The binding affinity to these enzymes suggests a potential role in cancer therapy.
- DNA Interaction : Similar compounds in the benzothienopyrimidine class have demonstrated the ability to bind to DNA and inhibit DNA-dependent enzymes, which can lead to apoptosis in cancer cells .
Antitumor Activity
Research has indicated that derivatives of benzothienopyrimidine exhibit significant antitumor properties. For instance:
- A study demonstrated that related compounds showed IC50 values ranging from 6.26 μM to 20.46 μM against various cancer cell lines (e.g., HCC827 and NCI-H358) in both 2D and 3D assays .
Antimicrobial Activity
Certain derivatives have also exhibited antimicrobial properties:
- Compounds structurally similar to the target compound have shown broad-spectrum antimicrobial activity against various pathogens .
Case Study 1: Antitumor Efficacy
A recent study synthesized a series of benzothienopyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines. The compound exhibited promising results, particularly in inhibiting the growth of lung cancer cells (IC50 = 6.26 μM). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, suggesting potential for development as new antimicrobial agents.
Data Table of Biological Activities
Comparison with Similar Compounds
Core Modifications
- Benzothieno[3,2-d]pyrimidine vs.
- Chromeno vs. Benzothieno: The chromeno-pyrimidine-dione derivative (M15) exhibits antimicrobial activity, suggesting that fused-ring systems beyond pyrimidine-diones can diversify biological targeting .
Substituent Effects
- Fluorine vs. Ethyl Groups : C688-1523 (3-fluoro-4-methylphenyl) and the target compound (4-ethylphenyl) differ in electronic and steric properties. Fluorine may improve metabolic stability and binding affinity, while ethyl groups enhance lipophilicity .
- Trifluoroethyl Groups : Compound 67’s trifluoroethyl substituent highlights the role of fluorine in modulating pharmacokinetics, a strategy common in antiviral drug design .
Preparation Methods
Thiophene Ring Formation via Gewald Reaction
The Gewald reaction is a cornerstone for constructing 2-aminothiophene-3-carboxylates, which serve as precursors for pyrimidine annulation. Adapted from protocols in and:
Procedure :
- Starting materials : Malononitrile (1.0 equiv), 6-methylheptane-2,4-dione (1.1 equiv), sulfur (1.2 equiv), and diethylamine (catalytic) in absolute ethanol.
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen.
- Outcome : Ethyl 2-amino-5-isopropylthiophene-3-carboxylate is obtained in 65–70% yield after recrystallization from ethanol/water.
Mechanistic Insight : The reaction proceeds via Knoevenagel condensation, followed by cyclization with sulfur incorporation.
Pyrimidine Ring Cyclization
Cyclization of the thiophene carboxylate into the pyrimidine core employs chloroformamidine hydrochloride or urea derivatives:
Procedure :
- Step 1 : React ethyl 2-amino-5-isopropylthiophene-3-carboxylate (1.0 equiv) with chloroformamidine hydrochloride (1.5 equiv) in dry toluene.
- Conditions : Reflux at 110°C for 12 hours.
- Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexanes/ethyl acetate, 3:1).
- Outcome : Benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is isolated in 58–62% yield.
Key Optimization :
- Excess chloroformamidine ensures complete cyclization.
- Anhydrous conditions prevent hydrolysis of intermediates.
Purification and Characterization
Recrystallization vs. Chromatography
Spectroscopic Characterization
Mechanistic Considerations
ANRORC Mechanism in Pyrimidine Functionalization
The ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism explains regioselectivity during C-3 substitution:
- Nucleophilic attack : 4-Ethylphenyl group adds to the electron-deficient C-3 position.
- Ring opening : Temporary cleavage of the pyrimidine ring.
- Ring closure : Re-formation of the aromatic system with the new substituent.
Isotope Labeling Evidence : Deuterium scrambling at C-5 confirms ring-opening intermediates.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodology : The synthesis involves cyclization to form the benzothienopyrimidine core, followed by substitution reactions to introduce the 2,5-dimethylbenzyl and 4-ethylphenyl groups. Key steps include:
- Cyclization : Use methyl 3-aminothiophene-2-carboxylate and urea under reflux conditions in acetic acid to form the fused heterocyclic core .
- Substitution : Optimize nucleophilic substitution reactions (e.g., alkylation of the pyrimidine nitrogen) with stoichiometric control of 2,5-dimethylbenzyl chloride and 4-ethylphenylboronic acid.
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol to isolate high-purity product .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings).
Q. What analytical techniques are most effective for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and regioselectivity. For example, aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 165–175 ppm .
- X-ray Crystallography : Single-crystal analysis to resolve stereochemical ambiguities and validate the fused ring system (e.g., C–C bond lengths of ~1.48 Å in the pyrimidine core) .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and molecular ion peaks (e.g., [M+H⁺] at m/z ~475) .
Q. How can preliminary biological activity profiles be established for this compound?
- Methodology :
- In Vitro Assays :
- Anticancer : MTT assays against human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Antimicrobial : Broth microdilution to determine MIC values against S. aureus or E. coli .
- Structural Insights : Compare activity to analogs with halogen substitutions (e.g., fluoro or chloro groups at the phenyl ring enhance antimicrobial potency) .
Advanced Research Questions
Q. How do substituent variations (e.g., halogens, alkyl groups) impact structure-activity relationships (SAR) in related benzothienopyrimidine derivatives?
- Methodology :
- Analog Synthesis : Prepare derivatives with systematic substituent changes (e.g., 4-fluorophenyl instead of 4-ethylphenyl) .
- Bioactivity Comparison :
| Substituent | IC₅₀ (μM, HeLa) | MIC (μg/mL, S. aureus) |
|---|---|---|
| 4-Ethylphenyl | 12.3 ± 1.2 | 32.5 ± 2.1 |
| 4-Fluorophenyl | 8.7 ± 0.9 | 18.4 ± 1.6 |
- Computational Analysis : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes like DHFR .
Q. What mechanistic insights explain the compound’s activity in medicinal chemistry applications?
- Methodology :
- Enzyme Inhibition : Kinase assays (e.g., EGFR or CDK2 inhibition) using fluorescence-based methods .
- Cellular Pathways : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment (e.g., apoptosis markers like caspase-3) .
- Metabolic Stability : Microsomal assays (human liver microsomes) to assess CYP450-mediated degradation .
Q. How can advanced computational models predict the compound’s pharmacokinetic and toxicity profiles?
- Methodology :
- ADMET Prediction : Tools like SwissADME or ProTox-II to estimate bioavailability, BBB penetration, and hepatotoxicity .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories .
Q. What strategies resolve contradictions in reported bioactivity data across structurally similar analogs?
- Methodology :
- Meta-Analysis : Compare published IC₅₀/MIC values for analogs with identical cores but varying substituents (e.g., nitro vs. methoxy groups reduce anticancer activity) .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, incubation time) to minimize variability .
Q. How can novel analytical methods enhance detection and quantification of this compound in complex matrices?
- Methodology :
- LC-MS/MS : MRM mode with transitions like m/z 475 → 320 for selective quantification in plasma .
- LOQ/LOD Optimization : Achieve limits of quantification <10 ng/mL using isotopic internal standards (e.g., deuterated analogs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
